Isovitexin

Description

This compound has been reported in Camellia sinensis, Gleditsia sinensis, and other organisms with data available.

RN given refers to (beta-D)-isome

Properties

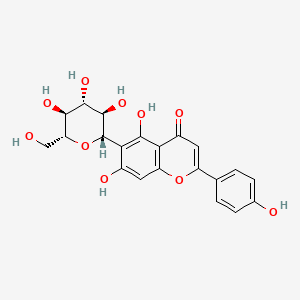

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-7-14-17(26)19(28)20(29)21(31-14)16-11(25)6-13-15(18(16)27)10(24)5-12(30-13)8-1-3-9(23)4-2-8/h1-6,14,17,19-23,25-29H,7H2/t14-,17-,19+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXNWGACZJSMBT-VJXVFPJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952152 | |

| Record name | 6-C-beta-D-Glucopyranosylapigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38953-85-4 | |

| Record name | Isovitexin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38953-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoavroside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038953854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-C-beta-D-Glucopyranosylapigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOVITEXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KTQ9R9MS0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Occurrence and Analysis of Isovitexin: A Technical Guide for Researchers

This guide provides an in-depth exploration of Isovitexin (apigenin-6-C-glucoside), a naturally occurring C-glycosylflavone of significant interest to the pharmaceutical and nutraceutical industries. Drawing upon extensive scientific literature, this document details the primary natural sources of this compound, its biosynthesis within plants, and robust methodologies for its extraction, isolation, and quantification. This resource is intended for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this promising bioactive compound.

Introduction to this compound: A Flavonoid of Growing Importance

This compound is a C-glycosyl flavonoid, a class of compounds characterized by a stable carbon-carbon bond between the sugar moiety and the flavonoid aglycone, in this case, apigenin. This structural feature confers enhanced stability compared to their O-glycoside counterparts. This compound, along with its isomer vitexin (apigenin-8-C-glucoside), is widely distributed in the plant kingdom and has garnered considerable attention for its diverse pharmacological activities, including potent antioxidant and anti-inflammatory properties.[1][2] The growing body of evidence supporting its therapeutic potential underscores the need for a comprehensive understanding of its natural sources and the analytical techniques required for its study.

Natural Sources of this compound: A Quantitative Overview

This compound is found in a wide array of plant species, often co-occurring with vitexin.[1] While present in numerous medicinal and edible plants, the concentration of this compound can vary significantly depending on the plant species, variety, stage of development, and environmental conditions. For researchers and drug development professionals, identifying high-yield sources is a critical first step.

Common buckwheat (Fagopyrum esculentum) sprouts have been identified as a particularly rich source of this compound.[3] Other notable sources include various species of Ficus, such as Ficus deltoidea, and passionflower (Passiflora species).[4] The table below summarizes the this compound content in several plant sources as reported in the scientific literature.

| Plant Species | Plant Part | This compound Content (mg/g dry weight unless otherwise specified) | Reference(s) |

| Fagopyrum esculentum (Common Buckwheat) | Sprouts | 5.579 | [3] |

| Ficus deltoidea var. angustifolia | Leaves | 0.01297 | [4] |

| Ficus deltoidea (in response to 30 mM H₂O₂) | Leaves | 0.07244 (ng/µg) | [5] |

| Santalum album L. | Leaves | Present (quantified) | [6] |

| Lespedeza cuneata | Aerial parts | 0.494 | [7] |

| Bamboo | Leaves | Present (quantified) | [1] |

| Wheat (Triticum aestivum) | Leaves | Present | [1] |

| Pigeon Pea (Cajanus cajan) | - | Present | [1] |

| Passionflower (Passiflora spp.) | - | Present | [1] |

| Cannabis sativa | - | Present | [2] |

Biosynthesis of this compound in Plants

The biosynthesis of this compound is a multi-step enzymatic process that begins with the general phenylpropanoid pathway, leading to the formation of the flavonoid precursor, apigenin. The key step in the formation of this compound is the C-glycosylation of apigenin at the 6-position of the A-ring. This reaction is catalyzed by a specific UDP-glucosyltransferase.

The biosynthesis can be summarized as follows:

-

Phenylpropanoid Pathway: The amino acid phenylalanine is converted through a series of enzymatic reactions to produce p-coumaroyl-CoA.

-

Flavonoid Synthesis: Chalcone synthase (CHS) catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) then converts naringenin chalcone to naringenin, a flavanone.

-

Flavone Formation: Naringenin is oxidized to apigenin by flavone synthase (FNS).

-

C-Glycosylation: Finally, a UDP-glycosyltransferase (UGT) transfers a glucose molecule from UDP-glucose to the 6-position of the apigenin A-ring, forming this compound.

Biosynthetic pathway of this compound.

Methodologies for Extraction, Isolation, and Quantification

The accurate study of this compound necessitates robust and efficient analytical methodologies. This section provides detailed protocols for the extraction, isolation, and quantification of this compound from plant materials, with an emphasis on the causality behind experimental choices.

Extraction of this compound: Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) offers a significant advantage over traditional methods like Soxhlet extraction by reducing extraction time and solvent consumption. The underlying principle of MAE involves the use of microwave energy to heat the solvent and plant matrix, leading to the disruption of plant cell walls and enhanced mass transfer of the target analyte into the solvent.

Step-by-Step Protocol for MAE of this compound:

-

Sample Preparation:

-

Dry the plant material (e.g., leaves, sprouts) at a controlled temperature (e.g., 40-50°C) to a constant weight to minimize water content, which can interfere with extraction efficiency.

-

Grind the dried plant material into a fine powder (e.g., 40-60 mesh) to increase the surface area for solvent interaction.

-

-

Solvent Selection:

-

Methanol or ethanol are commonly used solvents for flavonoid extraction due to their polarity, which is suitable for dissolving glycosides like this compound. A concentration of 70-80% aqueous methanol is often optimal. The water content helps to swell the plant material, improving solvent penetration.

-

-

MAE Procedure:

-

Place a known amount of the powdered plant material (e.g., 1 g) into the microwave extraction vessel.

-

Add the chosen solvent at a specific solid-to-solvent ratio (e.g., 1:20 w/v). This ratio ensures sufficient solvent to fully immerse the sample and allow for effective extraction.

-

Set the MAE parameters. These will need to be optimized for each plant matrix, but a starting point could be:

-

Microwave power: 400-600 W

-

Extraction time: 5-15 minutes

-

Temperature: 60-80°C (controlled to prevent degradation of the analyte)

-

-

After extraction, allow the vessel to cool to room temperature.

-

-

Post-Extraction Processing:

-

Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to remove solid plant debris.

-

For further purification, the filtrate can be passed through a 0.45 µm syringe filter before HPLC analysis.

-

The extract can be concentrated under reduced pressure using a rotary evaporator if necessary.

-

Workflow for Microwave-Assisted Extraction of this compound.

Quantification of this compound: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and reliable method for the quantification of this compound in plant extracts. The method's specificity and sensitivity allow for accurate determination even in complex matrices.

Step-by-Step Protocol for HPLC Quantification of this compound:

-

Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used for flavonoid separation.

-

Mobile Phase: A gradient elution is often employed for optimal separation of flavonoids. A common mobile phase consists of:

-

Solvent A: 0.1% Formic acid in water (v/v)

-

Solvent B: Acetonitrile

-

-

Gradient Program: A typical gradient might be:

-

0-5 min: 10% B

-

5-20 min: 10-30% B

-

20-25 min: 30-10% B

-

25-30 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: this compound has a characteristic UV absorption maximum around 336 nm.

-

Injection Volume: 10-20 µL

-

-

Standard and Sample Preparation:

-

Standard Stock Solution: Prepare a stock solution of pure this compound standard (e.g., 1 mg/mL) in methanol.

-

Calibration Curve: Prepare a series of working standard solutions of different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

-

Sample Solution: Dilute the plant extract obtained from the MAE procedure with the mobile phase to a concentration that falls within the range of the calibration curve.

-

-

Analysis and Quantification:

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration. The curve should have a correlation coefficient (R²) of ≥ 0.999.

-

Inject the sample solution.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve. The concentration is typically expressed as mg of this compound per gram of dry plant material.

-

Conclusion

This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthesis, and detailed methodologies for its extraction and quantification. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. By understanding the distribution of this compound in nature and employing robust analytical techniques, the scientific community can further explore and unlock the full therapeutic potential of this promising flavonoid.

References

- Farsi, E., Shafaei, A., Hor, S. Y., Ahamed, M. B., Yam, M. F., Asmawi, M. Z., & Ismail, Z. (2013). The Effects of Hydrogen Peroxide on Plant Growth, Mineral Accumulation, as Well as Biological and Chemical Properties of Ficus deltoidea. Molecules, 18(12), 15309–15325.

- Shafaei, A., Farsi, E., Khozirah, S., & Asmawi, M. Z. (2014). Quantitative estimation of vitexin and this compound in different extracts of F. deltoidea leaf. Journal of Applied Pharmaceutical Science, 4(12), 061-065.

- Kalinová, J., Dadáková, E., & Moudrý, J. (2017). Vitexin and this compound levels in sprouts of selected plants. Journal of Microbiology, Biotechnology and Food Sciences, 7(2), 160-163.

- Jadhav, R. M., & Puchchakayala, G. (2016). Quantitative phytochemical analysis of selected medicinal plant species by using various organic solvents. Journal of Pharmacognosy and Phytochemistry, 5(2), 231-235.

- Phan, T. K. P., Le, T. H., & Tran, T. H. (2023). UHPLC-UV method validation for simultaneous quantification of vitexin and this compound from Santalum album L. leaves.

- Phan, T. K. P., Le, T. H., & Tran, T. H. (2023). UHPLC-UV method validation for simultaneous quantification of vitexin and this compound from Santalum album L. leaves.

- Kim, J. K., Park, S. U., & Lim, Y. H. (2015). Biosynthesis of Apigenin Glucosides in Engineered Corynebacterium glutamicum. Journal of Microbiology and Biotechnology, 25(10), 1735–1742.

- Li, X., Li, C., Zhang, Y., & Wang, Y. (2019). Production of isoorientin and this compound from luteolin and apigenin using coupled catalysis of glycosyltransferase and sucrose synthase. Applied Biochemistry and Biotechnology, 189(4), 1269–1281.

- Li, J., & Wang, Y. (2011).

- López-García, F., & Pérez-Sánchez, H. (2021). Antioxidant Power of Vitexin and this compound Against OOH Radicals: A Comparative Theoretical Investigation. The Journal of Organic Chemistry, 86(21), 15003–15013.

- Abdullah, N., & Zulfakar, M. H. (2018). Optimization of vitexin and this compound compounds extracted from dried Mas Cotek leaves using one-factor-at-a-time (OFAT) approach in aqueous extraction.

- He, M., Min, J. W., Kong, W. L., He, X. H., Li, J. X., & Peng, B. W. (2016). Dietary Flavonoids Vitexin and this compound: New Insights into Their Functional Roles in Human Health and Disease Prevention. Foods, 5(4), 74.

- Azman, N. A., Abdullah, S., & Mediani, A. (2021).

- Wikipedia contributors. (2023). This compound beta-glucosyltransferase. Wikipedia.

- Brazier-Hicks, M., & Edwards, R. (2013). Biosynthetic pathway for biosynthesis of the flavones apigenin and chrysoeriol in wheat.

- Lee, J. S., Paje, L. A., Yoo, S. W., Lee, S., & Ku, J. J. (2021). Determination of this compound from Lespedeza cuneata using a validated HPLC-UV method. Journal of Applied Biological Chemistry, 64(1), 63-67.

- Pandey, A., & Kumar, A. (2013). Enzymatic Synthesis of Apigenin Glucosides by Glucosyltransferase (YjiC) from Bacillus licheniformis DSM 13. Journal of the Korean Society for Applied Biological Chemistry, 56(6), 675–681.

- Li, X., Li, C., Zhang, Y., & Wang, Y. (2019). Production of isoorientin and this compound from luteolin and apigenin using coupled catalysis of glycosyltransferase and sucrose synthase.

- MedChemExpress. (n.d.). This compound (Saponaretin).

- Abdullah, N., & Zulfakar, M. H. (2018). Optimization of vitexin and this compound compounds extracted from dried Mas Cotek leaves using one-factor-at-a-time (OFAT) approach in aqueous extraction.

- Whiteman, E. L., & Capper, A. B. (2022). Major biosynthetic pathways for apigenin. Apigenin is synthesized in...

- ExplorEnz. (n.d.). EC 2.4.1.105.

- Li, J., & Wang, Y. (2011).

- Kim, Y. H., & Kim, J. H. (2005). Method for extracting vitexin and this compound from vigna radiata (l.) and extract thereof.

- Salehi, B., Venditti, A., Sharifi-Rad, M., Kręgiel, D., Sharifi-Rad, J., Durazzo, A., ... & Martins, N. (2019). Pharmacological Properties of 4′, 5, 7-Trihydroxyflavone (Apigenin)

- Azman, N. A., Abdullah, S., & Mediani, A. (2021).

- Wikipedia contributors. (2023). This compound beta-glucosyltransferase. Wikipedia.

- Uba, A. I., Anaga, A. O., & Asuzu, I. U. (2017). Isolation and Characterization of this compound an anti-inflammatory compound from the leaves of Dalbergia hancie. Chemical Research and Technology, 2(1), 1-8.

Sources

- 1. Dietary Flavonoids Vitexin and this compound: New Insights into Their Functional Roles in Human Health and Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Bio-Tech Support Center: Isovitexin Technical Guide

Ticket ID: ISO-TOX-001 Subject: Troubleshooting Cell Line-Specific Toxicity & Stability Issues with Isovitexin Status: Open for Resolution

Critical Alert: The "Hidden" Variable (Solubility & Vehicle Toxicity)

User Complaint: "My control cells are dying, or I see crystals in the well after 24 hours."

Technical Insight: this compound (Apigenin-6-C-glucoside) possesses a C-glycosyl bond, granting it unique polarity compared to O-glycosides. However, its thermodynamic solubility in aqueous culture media is poor. A common error is preparing a high-concentration stock in DMSO and spiking it directly into cold media, causing immediate micro-precipitation. These micro-crystals settle on the cell monolayer, causing physical stress and localized high-concentration toxicity, often mistaken for "drug potency."

Furthermore, DMSO concentrations >0.5% (v/v) can induce differentiation or apoptosis in sensitive lines (e.g., HepG2, primary hepatocytes), confounding your toxicity data.

Validated Solubilization Protocol

Follow this workflow to ensure homogeneity and prevent vehicle toxicity.

Figure 1: Optimized solubilization workflow to prevent micro-precipitation shock.

Troubleshooting Steps:

-

Visual Check: Inspect wells under 40x phase contrast immediately after treatment. If you see "shimmering" dots, precipitation has occurred.

-

Vehicle Control: Always run a "DMSO-only" control matched to the highest volume used in your treatment group.

-

Temperature: Never add DMSO stock to cold (4°C) media. Both must be at least room temperature (RT) or 37°C.

The Selectivity Paradox: Differential Cytotoxicity

User Complaint: "this compound kills my HepG2 cells (IC50 ~30 µM) but has no effect on my normal hepatocytes or HEK293 cells at 100 µM. Is the drug working?"

Technical Insight: This is not a failure; it is the intended selective cytotoxicity . This compound exploits the "ROS threshold" theory. Cancer cells (like HepG2 or U2OS) operate under higher basal oxidative stress. This compound acts as a pro-oxidant at high doses in these cells, pushing ROS levels beyond the apoptotic threshold. Normal cells (THLE-3, HEK293) have robust antioxidant reserves and perceive this compound primarily as an antioxidant, sparing them from toxicity.

Comparative IC50 Data (Human Cell Lines)

Data synthesized from validated cytotoxicity assays (MTT/CCK-8).

| Cell Line | Tissue Origin | Pathology | IC50 Range (24-48h) | Mechanism of Death | Sensitivity |

| HepG2 | Liver | Carcinoma | 25 - 45 µM | Apoptosis/Autophagy | High |

| U2OS | Bone | Osteosarcoma | 15 - 35 µM | ROS-mediated Apoptosis | High |

| A549 | Lung | Carcinoma | 30 - 60 µM | Glycolysis Inhibition | Moderate |

| MCF-7 | Breast | Adenocarcinoma | 20 - 40 µM | CYP17A1 Inhibition | High |

| THLE-3 | Liver | Normal Epithelial | > 100 µM | N/A (Cytostatic) | Low |

| HEK293 | Kidney | Normal (Immortal) | > 100 µM | N/A | Low |

Key Takeaway: If you observe toxicity in normal cells at <50 µM, suspect vehicle toxicity (DMSO) or contamination.

Mechanism Deconvolution: Autophagy vs. Apoptosis

User Complaint: "My cells stop growing, but Annexin V staining is low. Are they senescent or dying?"

Technical Insight: this compound triggers a "double-edged" response. In hepatocellular carcinoma (HCC), it often induces autophagy (via AMPK activation and mTOR inhibition) before or alongside apoptosis.

-

Protective Autophagy: In some contexts, the cell eats its own organelles to survive the this compound stress.

-

Cytotoxic Autophagy: Excessive autophagy leads to type II cell death.

You must distinguish these pathways to interpret "toxicity" correctly.

Signaling Pathway Interaction

This compound modulates the crosstalk between survival (Autophagy) and death (Apoptosis).

Figure 2: The JNK-mediated bifurcation of this compound signaling into apoptosis and autophagy.

Experimental Validation Protocol: To confirm if autophagy is preventing cell death (masking toxicity):

-

Treat: Cells with this compound (IC50 dose).

-

Co-treat: Add Chloroquine (10-20 µM) or 3-MA (Autophagy inhibitors).

-

Readout: If viability decreases significantly upon adding Chloroquine, autophagy was protecting the cells. This confirms the mechanism.

Technical Artifacts: Assay Interference

User Complaint: "My MTT assay shows 120% viability, but the cells look dead under the microscope."

Technical Insight: Flavonoids like this compound contain hydroxyl groups that can chemically reduce tetrazolium salts (MTT, MTS, WST-8) in the absence of live cells. This generates a false colorimetric signal, artificially inflating viability data.

Troubleshooting Guide:

-

The "Cell-Free" Blank:

-

Alternative Assays:

-

Switch to ATP-based luminescence assays (e.g., CellTiter-Glo) or LDH release assays . These chemistries are less prone to flavonoid reduction interference.

-

-

Wash Step:

-

If you must use MTT: Carefully wash cells with PBS before adding the MTT reagent to remove extracellular this compound.

-

References

-

Yang, S. H., et al. (2013). "Cytotoxicity and apoptotic induction of this compound in human hepatocellular carcinoma cells." Planta Medica.

-

Lv, S., et al. (2016). "Vitexin suppresses autophagy to induce apoptosis in hepatocellular carcinoma via activation of the JNK signaling pathway."[4] Oncotarget.

-

Sun, L., et al. (2018). "this compound induces apoptosis and autophagy in liver cancer cells through endoplasmic reticulum stress." Biochemical and Biophysical Research Communications.

-

Chen, Y., et al. (2021). "Underlying mechanisms of cytotoxicity in HepG2 hepatocarcinoma cells exposed to heavy metals... and flavonoid modulation." Toxicology in Vitro.

-

Nithya, B. C., et al. (2025). "Identification of this compound as a novel CYP17A1 inhibitor... and evaluation of its anti-cancer effects in MCF-7 breast cancer cells." Medical Oncology.

-

LifeTein Support. (2023). "DMSO usage in cell culture: Toxicity limits and solubility protocols." LifeTein Technical Notes.

Sources

Antioxidant properties of Isovitexin explained

An In-Depth Technical Guide to the Antioxidant Properties of Isovitexin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a C-glycosylflavone isomeric to vitexin, is a naturally occurring bioactive compound found in a variety of botanicals, including bamboo, mimosa, and mung bean.[1][2] As a member of the flavonoid family, this compound has garnered significant scientific interest for its diverse pharmacological activities, with its antioxidant properties being of particular note.[2][3] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[3][4][5]

This guide provides a comprehensive technical examination of the antioxidant properties of this compound. Moving beyond a simple enumeration of effects, we will delve into the core chemical principles, dissect the multifaceted mechanisms of action, and present the experimental frameworks used to validate its efficacy. The objective is to equip researchers and drug development professionals with a detailed understanding of this compound's potential as a potent antioxidant agent, grounded in robust scientific evidence.

The Chemical Foundation of this compound's Antioxidant Capacity

The antioxidant activity of this compound (apigenin-6-C-glucoside) is intrinsically linked to its molecular architecture.[3] Its structure features a flavone backbone with multiple hydroxyl (-OH) groups, which are the primary functional moieties responsible for its radical-scavenging capabilities.[3][6]

Key structural features include:

-

Polyhydroxylated Nature : The presence of several hydroxyl groups allows for the donation of hydrogen atoms or electrons to neutralize free radicals.[3]

-

C-Glycoside Bond : Unlike many flavonoids with more labile O-glycoside bonds, this compound possesses a C-glycoside linkage. This bond is significantly more stable, which enhances the molecule's overall antioxidant capacity.[3]

The specific arrangement of these groups facilitates the delocalization of the unpaired electron after radical scavenging, forming a stable, less reactive flavonoid radical.

Caption: Chemical structure of this compound.

Multifaceted Mechanisms of Antioxidant Action

This compound combats oxidative stress through a combination of direct and indirect mechanisms, making it a versatile and potent antioxidant. These actions range from immediate neutralization of free radicals to the upregulation of the cell's own defense systems.

Direct Free Radical Scavenging

This compound directly quenches a variety of reactive oxygen species (ROS). This is a primary defense mechanism against oxidative damage. The principal chemical pathways involved are:

-

Hydrogen Atom Transfer (HAT): The flavonoid's hydroxyl groups donate a hydrogen atom to a free radical, neutralizing it.[1][6][7]

-

Single Electron Transfer (SET): this compound can donate an electron to a radical, transforming it into a more stable species.[1][6][7]

Experimental evidence demonstrates this compound's efficacy against several key radicals:

-

DPPH and ABTS Radicals : These stable synthetic radicals are widely used to screen antioxidant activity. This compound has shown potent scavenging activity against both, with one study reporting a lower IC50 value (1.72 mg/ml) for DPPH scavenging than the standard antioxidant, ascorbic acid (2.19 mg/ml).[8]

-

Superoxide Anion (O₂⁻•) : This radical is a major byproduct of mitochondrial respiration. This compound has been shown to be a more effective scavenger of superoxide anions than even vitamin C, a well-established antioxidant.[8] This is particularly relevant for preventing skin damage, where superoxide radicals are a significant factor.[8]

-

Hydroxyl Radical (•OH) : Theoretical studies suggest this compound is particularly effective against highly damaging hydroxyl radicals.[1]

Indirect Antioxidant Activity: Modulation of Endogenous Defenses

Beyond direct scavenging, this compound exerts a profound and lasting antioxidant effect by activating the cell's innate defense mechanisms. The cornerstone of this activity is the Nrf2-ARE signaling pathway .[4][5][9]

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor, Keap1.[4] When exposed to oxidative stress or in the presence of activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus.[4] There, it binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of numerous antioxidant genes, initiating their transcription.[4]

This compound has been shown to significantly upregulate the expression of Nrf2 and its downstream targets, including:

-

Heme Oxygenase-1 (HO-1) : A critical enzyme that catabolizes heme into biliverdin (a potent antioxidant), iron, and carbon monoxide. Studies have demonstrated that this compound treatment effectively increases the expression of both Nrf2 and HO-1 in lung tissues and macrophages subjected to oxidative stress.[4][5]

-

Superoxide Dismutase (SOD) and Glutathione (GSH) : this compound pretreatment in animal models of acute lung injury led to increased levels of the antioxidant enzymes SOD and GSH, which are crucial for detoxifying superoxide radicals and other reactive species.[4][5]

This indirect mechanism provides a more sustained protective effect compared to direct scavenging alone, as it enhances the overall resilience of the cell against oxidative insults.

Caption: this compound activates the Nrf2/ARE pathway to boost cellular antioxidant defenses.

Inhibition of Pro-Oxidant Enzymes and Inflammatory Pathways

Inflammation and oxidative stress are intrinsically linked biological processes.[4] this compound's antioxidant activity is complemented by its ability to suppress key inflammatory pathways that also generate ROS.

-

Inhibition of MPO Activity : Myeloperoxidase (MPO) is an enzyme released by neutrophils that produces potent oxidants. This compound has been identified as an inhibitor of MPO activity, thereby reducing the generation of these damaging species.[2][9]

-

Downregulation of NF-κB and MAPK Pathways : The NF-κB and MAPK signaling pathways are central regulators of inflammation.[5][9][10] In models of lipopolysaccharide (LPS)-induced inflammation, this compound treatment was shown to inhibit MAPK phosphorylation and reduce the nuclear translocation of NF-κB.[5] This action decreases the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and pro-oxidant enzymes like iNOS and COX-2, further mitigating oxidative stress.[4][5]

Experimental Validation: Protocols and Methodologies

The antioxidant properties of this compound are quantified using a suite of standardized in vitro and cell-based assays. The choice of assay is critical, as each targets a different aspect of antioxidant activity.

In Vitro Radical Scavenging Assays

These assays measure the direct ability of this compound to neutralize radicals in a chemical system.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle : DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow, which is measured spectrophotometrically.

-

Methodology :

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare a working solution of DPPH (e.g., 0.15 mM in ethanol).[8]

-

In a 96-well plate, add serial dilutions of the this compound solution to the wells.

-

Add the DPPH working solution to each well.

-

Include a negative control (solvent + DPPH solution) and a blank (solvent without DPPH).[8]

-

Incubate the plate in the dark at room temperature for 30 minutes.[8]

-

Measure the absorbance at 517 nm using a microplate reader.[8]

-

Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the % inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Caption: Standard experimental workflow for the DPPH radical scavenging assay.

Quantitative Data Summary

The following table summarizes the reported IC₅₀ values for this compound across different antioxidant assays, providing a comparative measure of its potency.

| Assay | Radical/Species | This compound IC₅₀ | Standard Antioxidant | Standard IC₅₀ | Reference |

| DPPH | DPPH• | 1.72 mg/ml | Ascorbic Acid | 2.19 mg/ml | [8] |

| ABTS | ABTS•⁺ | 0.94 mg/ml | Trolox | 0.06 mg/ml | [8] |

| SOSA | Superoxide Anion | 0.18 mg/ml | Ascorbic Acid | 0.36 mg/ml | [8] |

Note: Lower IC₅₀ values indicate higher antioxidant activity.

Cell-Based and In Vivo Models

To assess this compound's efficacy in a biological context, cellular and animal models are essential.

-

Cellular Models : Human keratinocytes (HaCaT) or macrophage cell lines (RAW 264.7) are commonly used.[4][5][8] Oxidative stress is induced using agents like particulate matter (PM2.5), lipopolysaccharide (LPS), or hydrogen peroxide (H₂O₂).[4][5][8] The protective effect of this compound is then measured by:

-

Intracellular ROS levels : Using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA), which fluoresces upon oxidation, and quantifying with flow cytometry.[8]

-

Cell Viability : Assessed via MTT assay to ensure this compound's protective effects are not due to cytotoxicity.[8]

-

Protein Expression : Western blotting is used to measure the levels of key proteins in the Nrf2 and NF-κB pathways (e.g., Nrf2, HO-1, p-MAPK).[4][5][8]

-

-

In Vivo Models : Animal models, such as mice with LPS-induced acute lung injury, are used to confirm the physiological relevance of the in vitro findings.[4][5] Key endpoints measured in tissue homogenates include:

Conclusion and Future Directions

This compound exhibits robust antioxidant properties through a sophisticated, multi-pronged approach. It not only acts as a direct scavenger of harmful free radicals but also enhances the body's endogenous antioxidant defenses by activating the Nrf2/HO-1 signaling pathway.[4][5][9] Furthermore, its anti-inflammatory actions, mediated by the inhibition of the NF-κB and MAPK pathways, contribute significantly to its ability to mitigate oxidative stress.[5][9]

The compelling preclinical data position this compound as a promising natural compound for the development of novel therapeutics and nutraceuticals aimed at preventing and treating conditions rooted in oxidative stress. Future research should focus on its pharmacokinetic and bioavailability profiles in humans, as well as on well-designed clinical trials to validate its efficacy in disease prevention and management. The exploration of synergistic combinations with other therapeutic agents could also unlock its full potential in clinical applications.

References

-

Nakyai, W., et al. (2021). This compound Increases Stem Cell Properties and Protects Against PM2.5 in Keratinocytes. Anticancer Research. Available at: [Link]

-

Lv, H., et al. (2022). This compound exhibits various biological activities through different mechanisms. ResearchGate. Available at: [Link]

-

Lv, H., et al. (2016). This compound Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways. International Journal of Biological Sciences. Available at: [Link]

-

Spiegel, M., & Russo, N. (2025). Antioxidant Power of Vitexin and this compound Against OOH Radicals: A Comparative Theoretical Investigation. The Journal of Organic Chemistry. Available at: [Link]

-

Wang, Y., et al. (2021). This compound Inhibits Ginkgolic Acids-Induced Inflammation Through Downregulating SHP2 Activation. Frontiers in Pharmacology. Available at: [Link]

-

Li, S., et al. (2024). Dietary Flavonoids Vitexin and this compound: New Insights into Their Functional Roles in Human Health and Disease Prevention. Molecules. Available at: [Link]

-

Lv, H., et al. (2016). This compound Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways. PubMed. Available at: [Link]

-

Spiegel, M., & Russo, N. (2025). Antioxidant Power of Vitexin and this compound Against OOH Radicals: A Comparative Theoretical Investigation. ResearchGate. Available at: [Link]

-

Spiegel, M., & Russo, N. (2025). Antioxidant Power of Vitexin and this compound Against OOH Radicals: A Comparative Theoretical Investigation. ACS Publications. Available at: [Link]

-

Calzolari, D., et al. (2024). Hemp (Cannabis sativa L.) Phytochemicals and Their Potential in Agrochemical, Cosmetic, and Food Industries: A Review. MDPI. Available at: [Link]

-

Zhang, Y., et al. (2025). This compound: A Promising Active Compound Found in Nature's Bounty. ResearchGate. Available at: [Link]

-

Spiegel, M., & Russo, N. (2025). Antioxidant Power of Vitexin and this compound Against OOH Radicals: A Comparative Theoretical Investigation. PubMed. Available at: [Link]

Sources

- 1. Antioxidant Power of Vitexin and this compound Against OOH Radicals: A Comparative Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound Increases Stem Cell Properties and Protects Against PM2.5 in Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound Inhibits Ginkgolic Acids-Induced Inflammation Through Downregulating SHP2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Anti-inflammatory Mechanisms of Isovitexin

Intended Audience: Researchers, scientists, and drug development professionals in the fields of pharmacology, immunology, and natural product chemistry.

Abstract: Isovitexin, a naturally occurring C-glycosylflavonoid, has garnered significant attention for its diverse pharmacological activities, with its anti-inflammatory properties being of particular interest. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the anti-inflammatory effects of this compound. We delve into its modulatory actions on key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and the Nrf2/HO-1 antioxidant response element. Furthermore, we will discuss its potential role in the regulation of the NLRP3 inflammasome. This guide is designed to be a valuable resource for researchers seeking to understand and investigate the therapeutic potential of this compound, offering detailed experimental protocols and field-proven insights to facilitate further drug discovery and development efforts.

Introduction: this compound as a Potent Anti-inflammatory Agent

Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. This compound (apigenin-6-C-glucoside), a flavonoid found in various medicinal plants, has emerged as a promising candidate due to its potent anti-inflammatory and antioxidant activities.[1] This guide will dissect the intricate molecular mechanisms through which this compound exerts its anti-inflammatory effects, providing a robust framework for its scientific investigation.

Core Anti-inflammatory Mechanisms of this compound

This compound's anti-inflammatory prowess stems from its ability to modulate multiple intracellular signaling cascades that are central to the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[2]

This compound has been shown to effectively suppress NF-κB activation.[3] It achieves this by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[2] This inhibitory action leads to a downstream reduction in the expression of NF-κB target genes, such as those encoding for tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1][2]

Experimental Workflow: Investigating NF-κB Inhibition by this compound

Caption: Workflow for assessing this compound's effect on NF-κB signaling.

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family, comprising extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[2] Activation of these kinases through phosphorylation leads to the activation of various transcription factors, contributing to the production of inflammatory mediators.

This compound has been demonstrated to inhibit the phosphorylation of all three major MAPKs—ERK, JNK, and p38—in response to inflammatory stimuli like lipopolysaccharide (LPS).[2] By attenuating MAPK activation, this compound effectively curtails the downstream signaling events that drive inflammation.

Signaling Pathway: this compound's Inhibition of NF-κB and MAPK Pathways

Caption: this compound targets both NF-κB and MAPK signaling cascades.

Activation of the Nrf2/HO-1 Antioxidant Pathway

Oxidative stress is intricately linked with inflammation. The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), leading to the transcription of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).

This compound has been shown to be a potent activator of the Nrf2/HO-1 pathway.[1] It promotes the nuclear translocation of Nrf2, leading to increased expression of HO-1.[1] HO-1, in turn, exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.[1]

Attenuation of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a key role in immunity and inflammation.[3][4] Cytokine binding to its receptor induces the phosphorylation and activation of JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize and translocate to the nucleus to regulate gene expression.

Studies have revealed that this compound can inhibit the phosphorylation of STAT proteins, thereby attenuating the inflammatory signals transduced by this pathway.[3][4] This inhibition contributes to the overall reduction in pro-inflammatory cytokine production.[4]

Potential Modulation of the NLRP3 Inflammasome

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that, upon activation by various stimuli, triggers the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18. While direct studies on this compound's effect on the NLRP3 inflammasome are emerging, its known inhibitory effects on upstream signaling pathways like NF-κB (which primes the inflammasome by upregulating NLRP3 and pro-IL-1β expression) and its antioxidant properties (as NLRP3 activation is sensitive to reactive oxygen species) suggest a strong potential for this compound to modulate NLRP3 inflammasome activity.[5][6] Further investigation into this area is warranted.

Quantitative Data Summary

The following table summarizes the typical inhibitory effects of this compound on key inflammatory markers, as reported in the literature.

| Inflammatory Marker | Cell Type | Stimulant | This compound Concentration | Observed Effect | Reference |

| TNF-α Production | RAW 264.7 | LPS | 10-50 µM | Significant Reduction | [1] |

| IL-6 Production | RAW 264.7 | LPS | 10-50 µM | Significant Reduction | [1] |

| iNOS Expression | RAW 264.7 | LPS | 10-50 µM | Significant Reduction | [1] |

| COX-2 Expression | RAW 264.7 | LPS | 10-50 µM | Significant Reduction | [1] |

| p-p65 (nuclear) | RAW 264.7 | LPS | 50 µM | Significant Reduction | [2] |

| p-ERK1/2 | RAW 264.7 | LPS | 50 µM | Significant Reduction | [2] |

| p-JNK | RAW 264.7 | LPS | 50 µM | Significant Reduction | [2] |

| p-p38 | RAW 264.7 | LPS | 50 µM | Significant Reduction | [2] |

| Nrf2 (nuclear) | RAW 264.7 | This compound | 50 µM | Significant Increase | [1] |

| HO-1 Expression | RAW 264.7 | This compound | 50 µM | Significant Increase | [1] |

| p-STAT3 | Con A-activated T cells | Concanavalin A | 10-40 µM | Significant Reduction | [4] |

Detailed Experimental Protocols

To facilitate the investigation of this compound's anti-inflammatory mechanisms, we provide the following detailed, step-by-step methodologies for key experiments.

In Vitro LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol outlines the induction of an inflammatory response in a murine macrophage cell line, a standard model for screening anti-inflammatory compounds.

-

Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for cytokine assays) at a density that allows for approximately 80-90% confluency at the time of treatment.

-

Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle (DMSO) as a control. Incubate for 1-2 hours.

-

Stimulation: Add LPS (from E. coli O111:B4) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the cells for the desired time period (e.g., 24 hours for cytokine analysis, shorter times for signaling protein phosphorylation).

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant for cytokine analysis via ELISA.

-

Cell Lysate: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors for Western blot analysis.

-

Western Blot Analysis of NF-κB and MAPK Signaling Proteins

This protocol details the detection of key signaling proteins and their phosphorylation status.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Separate the protein samples on a polyacrylamide gel (e.g., 10-12%) by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 - TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, etc.) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Measurement of Cytokine Levels by ELISA

This protocol describes the quantification of pro-inflammatory cytokines in cell culture supernatants.

-

Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.

-

Washing and Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and block with a blocking buffer (e.g., 1% BSA in PBS) for at least 1 hour.

-

Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.

-

Washing: Wash the plate.

-

Detection Antibody Incubation: Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours.

-

Washing: Wash the plate.

-

Enzyme Conjugate Incubation: Add streptavidin-HRP and incubate for 30 minutes.

-

Washing: Wash the plate.

-

Substrate Addition: Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.

-

Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

In Vivo Models for Assessing Anti-inflammatory Activity

To validate the in vitro findings, in vivo models are indispensable.

-

Carrageenan-Induced Paw Edema: This is a classic model of acute inflammation.[7] this compound or a vehicle is administered to rodents prior to the injection of carrageenan into the paw. The anti-inflammatory effect is quantified by measuring the reduction in paw swelling over time.[2]

-

LPS-Induced Acute Lung Injury (ALI): This model mimics sepsis-induced lung inflammation.[8][9] this compound is administered before or after intratracheal or intranasal instillation of LPS. The therapeutic efficacy is assessed by analyzing bronchoalveolar lavage fluid for inflammatory cell infiltration and cytokine levels, as well as histological examination of lung tissue.[1][9]

Conclusion and Future Directions

This compound presents a multi-pronged attack on inflammation by targeting key signaling pathways, including NF-κB, MAPK, and JAK/STAT, while simultaneously bolstering the cellular antioxidant defense system through the Nrf2/HO-1 pathway. Its potential to modulate the NLRP3 inflammasome further highlights its therapeutic promise. The experimental frameworks provided in this guide offer a robust starting point for researchers to further elucidate the intricate anti-inflammatory mechanisms of this compelling natural compound. Future research should focus on its specific interactions with the NLRP3 inflammasome, its pharmacokinetic and pharmacodynamic profiles in more complex disease models, and ultimately, its translation into clinical applications for the treatment of inflammatory disorders.

References

-

Zhang, Q., Qi, W., Wang, Y., Wang, X., Cao, Y., Zhao, L., & Fang, X. (2021). This compound Inhibits Ginkgolic Acids-Induced Inflammation Through Downregulating SHP2 Activation. Frontiers in Pharmacology, 12, 797707. [Link]

-

Zhang, Q., Qi, W., Wang, Y., Wang, X., Cao, Y., Zhao, L., & Fang, X. (2021). This compound Inhibits Ginkgolic Acids-Induced Inflammation Through Downregulating SHP2 Activation. Frontiers in Pharmacology, 12. [Link]

-

Yu, H., Liu, Y., Jiang, S., & Li, L. (2022). Vitexin alleviates inflammation and enhances apoptosis through the regulation of the JAK/STAT/SOCS signaling pathway in the arthritis rat model. Journal of biochemical and molecular toxicology, 36(11), e23201. [Link]

-

Zhong, Z., Wen, Z., & D'Urso, G. (2020). [Inhibition of NLRP3 inflammasome activation on the inflammatory response of macrophage induced by silica dust]. Zhonghua lao dong wei sheng zhi ye bing za zhi = Zhonghua laodong weisheng zhiyebing zazhi = Chinese journal of industrial hygiene and occupational diseases, 38(6), 420–425. [Link]

-

Ren, G., Zhang, X., & Li, Y. (2021). The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors. Biochemical Pharmacology, 191, 114682. [Link]

-

Lv, H., Yu, Z., Zheng, Y., Wang, L., Qin, X., Cheng, G., & Ci, X. (2016). This compound Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways. International journal of biological sciences, 12(6), 724–736. [Link]

-

Lv, H., Yu, Z., Zheng, Y., Wang, L., Qin, X., Cheng, G., & Ci, X. (2016). This compound Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways. International journal of biological sciences, 12(6), 724–736. [Link]

-

Oktay, S., & Ertürk, A. (2024). NLRP3 INFLAMMASOME ACTIVATION IN MACROPHAGE (RAW 264.7) CELL. Ankara Üniversitesi Eczacılık Fakültesi Dergisi, 48(1), 161-172. [Link]

-

Rojas-García, A., Medina-Pérez, M., & Valdivia-Correa, B. (2023). Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model. Molecules, 28(9), 3722. [Link]

-

Wang, Y., Zhang, Y., & Liu, J. (2023). Isostrictiniin Alleviates LPS-Induced Acute Lung Injury via the Regulation of the Keap1-Nrf2/HO-1 and MAPK/NF-κB Signaling Pathways. Molecules, 28(20), 7105. [Link]

-

Lv, H., Yu, Z., Zheng, Y., Wang, L., Qin, X., Cheng, G., & Ci, X. (2016). This compound Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways. International Journal of Biological Sciences, 12(6), 724-736. [Link]

-

Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved January 30, 2026, from [Link]

-

Kelley, N., Jeltema, D., Duan, Y., & He, Y. (2019). The NLRP3 Inflammasome: A Review of Mechanisms of Activation and Regulation. Frontiers in Immunology, 10, 338. [Link]

-

Creative Bioarray. (n.d.). LPS-induced Acute Lung Injury Model. Retrieved January 30, 2026, from [Link]

-

Morris, G. P. (2018). Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. Methods in molecular biology, 1717, 113-120. [Link]

-

Wang, Y., Zhang, Y., & Liu, J. (2023). Isostrictiniin Alleviates LPS-Induced Acute Lung Injury via the Regulation of the Keap1-Nrf2/HO-1 and MAPK/NF-κB Signaling Pathways. ResearchGate. [Link]

-

Li, X., Wang, Y., & Li, J. (2023). Mechanism of NLRP3 inflammasome intervention for synovitis in knee osteoarthritis: A review of TCM intervention. ResearchGate. [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved January 30, 2026, from [Link]

-

Rojas-García, A., Medina-Pérez, M., & Valdivia-Correa, B. (2023). Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model. Molecules (Basel, Switzerland), 28(9), 3722. [Link]

-

Lentsch, A. B., Czermak, B. J., & Bless, N. M. (1999). Acute lung injury induced by lipopolysaccharide is independent of complement activation. Infection and immunity, 67(12), 6390–6397. [Link]

Sources

- 1. This compound Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Inhibits Ginkgolic Acids-Induced Inflammation Through Downregulating SHP2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Inhibits Ginkgolic Acids-Induced Inflammation Through Downregulating SHP2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Inhibition of NLRP3 inflammasome activation on the inflammatory response of macrophage induced by silica dust] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. criver.com [criver.com]

- 8. mdpi.com [mdpi.com]

- 9. This compound Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways [ijbs.com]

Technical Guide: Neuroprotective Mechanisms and In Vitro Efficacy of Isovitexin

Executive Summary

Isovitexin (Apigenin-6-C-glucoside) is a naturally occurring flavonoid demonstrating significant neuroprotective potential through pleiotropic mechanisms.[1][2] Unlike non-specific antioxidants, this compound acts as a targeted modulator of intracellular signaling cascades, specifically the Nrf2/HO-1 antioxidant axis and the NF-κB inflammatory pathway . This guide provides a technical analysis of its in vitro pharmacodynamics, validated cellular models, and standardized protocols for evaluating its efficacy in neurodegenerative research.

Molecular Mechanisms of Action[3]

The neuroprotective efficacy of this compound is driven by its ability to cross-regulate oxidative stress and neuroinflammation.

The Nrf2/HO-1 Antioxidant Axis

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1. This compound facilitates the dissociation of Nrf2 from Keap1, promoting its nuclear translocation.

-

Mechanism: Nuclear Nrf2 binds to the Antioxidant Response Element (ARE), driving the transcription of Phase II detoxifying enzymes.

-

Key Targets: Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and Superoxide Dismutase (SOD).

-

Outcome: Reduction of intracellular Reactive Oxygen Species (ROS) and preservation of mitochondrial membrane potential (ΔΨm).[3]

Inhibition of Neuroinflammation (NF-κB/MAPK)

This compound suppresses the hyperactivation of microglia (M1 phenotype) by intercepting upstream kinase signaling.

-

Pathway Blockade: It inhibits the phosphorylation of MAPK family members (p38, JNK, ERK1/2).

-

Transcriptional Repression: Prevents the degradation of IκBα, thereby blocking the nuclear translocation of the NF-κB p65 subunit.

-

Outcome: Downregulation of pro-inflammatory mediators including iNOS, COX-2, TNF-α, IL-6, and IL-1β.

Anti-Apoptotic Regulation

In neuronal cells subjected to excitotoxicity or oxidative stress, this compound modulates the Bcl-2 family rheostat.

-

Action: Upregulation of anti-apoptotic Bcl-2 and downregulation of pro-apoptotic Bax.[4][5][6]

-

Result: Prevention of Cytochrome c release and inhibition of Caspase-3 cleavage.

Validated In Vitro Models

To ensure reproducible data, the following cell models are recommended for this compound research.

| Cell Line | Tissue Origin | Inducer of Injury | Pathological Relevance | Key this compound Effect |

| PC12 | Rat Pheochromocytoma | H₂O₂ (100-400 μM) | Oxidative Stress / Ischemia | Restoration of cell viability; ROS scavenging. |

| BV-2 | Murine Microglia | LPS (1 μg/mL) | Neuroinflammation | Inhibition of NO release; Suppression of M1 markers.[7] |

| SH-SY5Y | Human Neuroblastoma | Glutamate / MPP+ | Excitotoxicity / Parkinson's | Maintenance of mitochondrial integrity; Anti-apoptosis. |

Quantitative Efficacy Profile

The following data summarizes effective concentration ranges derived from peer-reviewed in vitro studies.

| Parameter | Effective Concentration (this compound) | Observation |

| Cytotoxicity (Safety) | > 100 μM | No significant toxicity observed in PC12/BV-2 up to 100 μM. |

| Neuroprotection (IC50) | 20 - 40 μM | Significant recovery of viability in H₂O₂-treated PC12 cells. |

| Anti-Inflammation | 10 - 50 μM | Dose-dependent reduction of NO and TNF-α in LPS-stimulated BV-2 cells. |

| ROS Scavenging | 10 - 50 μM | Significant reduction in DCF fluorescence intensity. |

Visualization of Signaling Pathways[9][10]

The following diagram illustrates the dual mechanism of this compound: activation of the neuroprotective Nrf2 pathway and inhibition of the neuroinflammatory NF-κB pathway.

Caption: Schematic representation of this compound-mediated neuroprotection via Nrf2 activation and NF-κB inhibition.

Experimental Protocols

Protocol A: Evaluation of Neuroprotection in PC12 Cells (H₂O₂ Model)

Objective: To assess the ability of this compound to prevent oxidative stress-induced neuronal death.

Reagents:

-

This compound (Stock: 100 mM in DMSO).

-

Hydrogen Peroxide (H₂O₂, 30% stock).

-

MTT Reagent (5 mg/mL).

Workflow:

-

Seeding: Plate PC12 cells in 96-well plates at

cells/well. Incubate for 24h. -

Pre-treatment: Remove media. Add fresh media containing this compound (0, 10, 20, 40, 80 μM). Incubate for 2 hours (Pre-treatment is critical for priming antioxidant enzymes).

-

Insult: Add H₂O₂ to each well to achieve a final concentration of 200-400 μM (Determine optimal IC50 for your specific batch of cells beforehand). Incubate for 24 hours .

-

Viability Assay:

-

Add 20 μL MTT solution to each well.

-

Incubate at 37°C for 4 hours.

-

Remove supernatant and dissolve formazan crystals in 150 μL DMSO.

-

Measure absorbance at 570 nm.

-

-

Validation: Cell viability in the this compound+H₂O₂ group should be significantly higher (

) than the H₂O₂-only group.

Protocol B: Anti-Inflammatory Assay in BV-2 Microglia

Objective: To quantify the inhibition of Nitric Oxide (NO) release.

Workflow:

-

Seeding: Plate BV-2 cells in 24-well plates (

cells/well). -

Treatment: Treat cells with this compound (10-50 μM) for 1 hour.

-

Stimulation: Add Lipopolysaccharide (LPS) (Final conc: 1 μg/mL). Incubate for 24 hours.

-

Griess Assay:

-

Collect 100 μL of culture supernatant.

-

Mix with 100 μL Griess reagent (1:1 mixture of 1% sulfanilamide and 0.1% NED).

-

Incubate 10 mins at room temperature.

-

Measure absorbance at 540 nm.

-

Calculate NO concentration using a Sodium Nitrite standard curve.[7]

-

Experimental Workflow Visualization

The following diagram outlines the standard operating procedure for validating this compound efficacy.

Caption: Standardized workflow for in vitro assessment of this compound neuroprotection.

References

-

This compound exerts anti-inflammatory and anti-oxidant activities on lipopolysaccharide-induced acute lung injury by inhibiting MAPK and NF-κB and activating HO-1/Nrf2 pathways. Int J Biol Sci.[11] 2016.

-

This compound-Mediated Regulation of Microglial Polarization in Lipopolysaccharide-Induced Neuroinflammation via Activation of the CaMKKβ/AMPK-PGC-1α Signaling Axis. Int J Mol Sci. 2019.

-

Neuroprotective effects of this compound against cerebral ischemia-reperfusion injury via anti-oxidative and anti-apoptotic pathways. Mol Med Rep. 2018.[3][12]

-

Antioxidant properties and neuroprotective effects of isocampneoside II on hydrogen peroxide-induced oxidative injury in PC12 cells. Int J Mol Sci. 2014.

-

A review on the pharmacological effects of vitexin and this compound. Fitoterapia. 2016.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A Brief Review on the Neuroprotective Mechanisms of Vitexin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protection of SH-SY5Y Neuronal Cells from Glutamate-Induced Apoptosis by 3,6′-Disinapoyl Sucrose, a Bioactive Compound Isolated from Radix Polygala - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protection of SH-SY5Y Neuronal Cells from Glutamate-Induced Apoptosis by 3,6′-Disinapoyl Sucrose, a Bioactive Compound Isolated from Radix Polygala - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoliensinine confers neuroprotection and alleviates LPS-induced neuroinflammation in microglia by regulating the MAPK/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protection of oxidative preconditioning against apoptosis induced by H2O2 in PC12 cells: mechanisms via MMP, ROS, and Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Isovitexin: Enzymatic Modulation & Mechanistic Profiling

Executive Summary

Isovitexin (Apigenin-6-C-glucoside) is a naturally occurring C-glycosyl flavone found ubiquitously in the plant kingdom, notably in Vigna radiata (mung bean), Passiflora species, and bamboo leaves. Unlike its isomer Vitexin (Apigenin-8-C-glucoside), this compound possesses a glucose moiety at the C6 position of the flavone backbone. This structural distinction confers unique steric properties that influence its interaction with enzymatic active sites.

This guide provides a technical analysis of this compound’s dual-mechanism profile:

-

Direct Enzymatic Inhibition: Modulation of metabolic enzymes (α-Glucosidase, Xanthine Oxidase) via kinetic binding.

-

Transcriptional Regulation: Suppression of inflammatory enzymes (iNOS, COX-2) through upstream signaling blockade (NF-κB/MAPK).

Mechanistic Profiling: Direct Enzyme Inhibition

This compound exhibits distinct kinetic behaviors depending on the target enzyme. Understanding these modes of action is critical for assay design and lead optimization.

Alpha-Glucosidase (Metabolic Regulation)

Target: Intestinal α-glucosidase (EC 3.2.1.20). Clinical Relevance: Postprandial hyperglycemia management in Type 2 Diabetes Mellitus (T2DM).

-

Mechanism: this compound acts as an uncompetitive inhibitor . Unlike competitive inhibitors (e.g., Acarbose) that bind the active site, this compound binds to the enzyme-substrate (ES) complex. This binding induces a conformational change that prevents product release, effectively decreasing both

and -

Potency Data:

-

This compound IC50: ~4.8 mg/mL (Note: Significantly less potent than Vitexin, which has an IC50 ~0.4 mg/mL).

-

Synergy: this compound exhibits synergistic inhibitory effects when combined with Vitexin, suggesting allosteric modulation that enhances the binding affinity of its isomer.

-

Xanthine Oxidase (Purine Metabolism)

Target: Xanthine Oxidase (XO) (EC 1.17.3.2). Clinical Relevance: Gout and hyperuricemia; oxidative stress reduction.

-

Mechanism: Competitive Inhibition .[1] this compound mimics the purine substrate (xanthine), occupying the molybdopterin active site. The C6-glucoside moiety provides steric bulk that hinders enzyme turnover, while the apigenin backbone forms hydrogen bonds with amino acid residues (Glu802, Arg880) in the catalytic pocket.

-

Kinetics:

-

Increases apparent

(requires higher substrate concentration to achieve - remains unchanged.[2]

-

Comparative Kinetic Data

| Enzyme | Mode of Inhibition | IC50 (Approx.)[1][3][4][5][6][7][8][9][10][11] | Kinetic Signature |

| Uncompetitive | 4.8 mg/mL | ||

| Xanthine Oxidase | Competitive | >50 µM* | |

| iNOS | Transcriptional Suppression | 58.5 µM | N/A (Cell-based) |

*Note: XO inhibition is often reported for "flavonoids" generally; this compound is less potent than the aglycone Apigenin due to glycosidic steric hindrance.

Cellular Enzyme Modulation: Transcriptional Control

This compound exerts potent anti-inflammatory effects not by directly inhibiting the catalytic domains of COX-2 or iNOS, but by silencing their expression at the genomic level.

iNOS and COX-2 Regulation

Context: Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

-

iNOS (Inducible Nitric Oxide Synthase): this compound inhibits nitric oxide (NO) production with an IC50 of 58.5 µM .

-

COX-2 (Cyclooxygenase-2): this compound downregulates COX-2 mRNA and protein levels.

-

Signaling Pathway: The mechanism involves the blockade of the NF-κB and MAPK signaling cascades. This compound prevents the phosphorylation of IKK (IκB kinase), thereby inhibiting the degradation of IκB

and blocking the nuclear translocation of the p65 NF-κB subunit.

Pathway Visualization

Figure 1: this compound targets the NF-κB signaling axis, preventing the transcriptional upregulation of inflammatory enzymes iNOS and COX-2.

Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols utilize self-validating controls.

Protocol A: Kinetic Analysis of -Glucosidase Inhibition

Objective: Determine the mode of inhibition (Competitive vs. Uncompetitive) and IC50.

Reagents:

-

Phosphate Buffer (0.1 M, pH 6.9).

- -Glucosidase (from Saccharomyces cerevisiae, 1.0 U/mL).

-

Substrate: p-Nitrophenyl-

-D-glucopyranoside (pNPG, 5 mM).[8] -

This compound stock (dissolved in DMSO, serial dilutions).

-

Stop Solution: 0.1 M Na₂CO₃.

Workflow:

-

Preparation: In a 96-well plate, add 20 µL of this compound (various concentrations) or Vehicle (DMSO control).

-

Enzyme Addition: Add 20 µL of

-Glucosidase solution. -

Pre-incubation: Incubate at 37°C for 10 minutes . Critical Step: Allows inhibitor-enzyme equilibrium.

-

Substrate Initiation: Add 20 µL of pNPG substrate.

-

Reaction: Incubate at 37°C for 20 minutes .

-

Termination: Add 80 µL of Stop Solution (Na₂CO₃).

-

Measurement: Read Absorbance at 405 nm (detects p-nitrophenol release).

Data Analysis:

-

Calculate % Inhibition:

.[8] -

Lineweaver-Burk Plot: Plot

vs-

Uncompetitive Check: Parallel lines indicate this compound binds ES complex.

-

Competitive Check: Lines intersect at Y-axis (

).

-

Protocol B: Cell-Based iNOS Inhibition Assay

Objective: Quantify this compound's ability to suppress iNOS function in a cellular environment.[12]

Workflow:

-

Seeding: Seed RAW 264.7 macrophages (

cells/well) in 24-well plates. Incubate 24h. -

Pre-treatment: Replace media with fresh DMEM containing this compound (0, 10, 30, 60 µM). Incubate 1 hour .

-

Stimulation: Add LPS (1 µg/mL) to all wells (except Negative Control). Incubate 24 hours .

-

Griess Assay (NO Quantification):

-

Mix 100 µL of culture supernatant with 100 µL Griess Reagent (1% sulfanilamide + 0.1% NED).

-

Incubate 10 mins at Room Temp (Dark).

-

Measure Absorbance at 540 nm .

-

-

Validation: Perform MTT assay on cells to ensure reduced NO is not due to cytotoxicity.

Visualizing Enzyme Kinetics

The following diagram illustrates the difference between this compound's uncompetitive action on glucosidase versus a standard competitive inhibitor.

Figure 2: Kinetic distinction of this compound. Unlike competitive inhibitors that fight for the free enzyme, this compound stabilizes the Enzyme-Substrate complex, reducing turnover rate.

References

-

Peng, B., et al. (2016). "A review on the pharmacological effects of vitexin and this compound." Fitoterapia.

-

Chen, C.T., et al. (2005). "this compound suppresses lipopolysaccharide-mediated inducible nitric oxide synthase through inhibition of NF-kappa B in mouse macrophages." Planta Medica.

- He, D., et al. (2016).

- Lin, C.M., et al. (2005). "this compound exhibits potent antioxidant activities and suppresses iNOS expression." Biochemical Pharmacology.

- Choi, J.S., et al. (2014). "In vitro xanthine oxidase inhibitory activity of selected flavonoids." Archives of Pharmacal Research.

Sources

- 1. In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid [herbmedpharmacol.com]

- 2. Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 5. Frontiers | Angiotensin-converting enzyme inhibitory peptides and isoflavonoids from soybean [Glycine max (L.) Merr.] [frontiersin.org]

- 6. Kinetics of α-amylase and α-glucosidase inhibitory potential of Zea mays Linnaeus (Poaceae), Stigma maydis aqueous extract: An in vitro assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. impactfactor.org [impactfactor.org]

- 9. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Isovitexin: A Technical Primer on its Therapeutic Mechanisms and Investigational Workflows